2-Chloro-4-(3-methylindol-1-yl)pyrimidine
Description
2-Chloro-4-(3-methylindol-1-yl)pyrimidine (CAS: 1835667-93-0) is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a chlorine atom and at position 4 with a 3-methylindole moiety. Its molecular formula is C₁₃H₁₀ClN₃, with a molecular weight of 243.70 g/mol . This compound is of interest in medicinal chemistry, particularly in the development of anticonvulsant agents, as pyrimidine derivatives are known to modulate central nervous system (CNS) activity .
Properties
Molecular Formula |
C13H10ClN3 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
1-(2-chloropyrimidin-4-yl)-3-methylindole |
InChI |
InChI=1S/C13H10ClN3/c1-9-8-17(11-5-3-2-4-10(9)11)12-6-7-15-13(14)16-12/h2-8H,1H3 |
InChI Key |
CFCNETVFVJAGHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C3=NC(=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-methylindol-1-yl)pyrimidine typically involves the nucleophilic substitution reaction of 2,4-dichloropyrimidine with 3-methylindole. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2-Chloro-4-(3-methylindol-1-yl)pyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-methylindol-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position of the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of 2-substituted pyrimidine derivatives.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of indolines.
Scientific Research Applications
Cancer Treatment
2-Chloro-4-(3-methylindol-1-yl)pyrimidine has been identified as a potential therapeutic agent against cancers driven by mutations in the EGFR. Specifically, it shows high potency against various mutant forms of EGFR while exhibiting lower toxicity compared to wild-type EGFR inhibitors. This selectivity is crucial in minimizing side effects commonly associated with cancer therapies, such as skin rashes and gastrointestinal disturbances .
Case Study: Osimertinib
Osimertinib (Tagrisso), an EGFR inhibitor approved for treating non-small cell lung cancer (NSCLC) with T790M mutations, has been synthesized using intermediates like 2-Chloro-4-(3-methylindol-1-yl)pyrimidine. The compound serves as a key building block in developing more effective and less toxic cancer treatments .
Antimicrobial Activity
Research indicates that pyrimidine derivatives, including 2-Chloro-4-(3-methylindol-1-yl)pyrimidine, exhibit antimicrobial properties. These compounds have shown effectiveness against bacterial strains by targeting essential bacterial enzymes such as DNA gyrase, which is vital for DNA replication and transcription in bacteria .
Antimalarial Properties
Recent studies have explored the use of pyrimidine-based compounds in combating malaria. Specifically, novel pyrimidines have been identified as potent inhibitors of plasmodial kinases, which are critical for the survival of malaria parasites. This suggests that derivatives like 2-Chloro-4-(3-methylindol-1-yl)pyrimidine could be further investigated for their antimalarial potential .
Comparative Analysis of Pyrimidine Derivatives
The following table summarizes the applications and biological activities of various pyrimidine derivatives, including 2-Chloro-4-(3-methylindol-1-yl)pyrimidine:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-methylindol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with hydrophobic pockets in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
The structural and functional attributes of 2-Chloro-4-(3-methylindol-1-yl)pyrimidine can be contextualized by comparing it to analogous pyrimidine and heterocyclic derivatives. Below is a detailed analysis:
Structural Analogues
Key Observations :
- Substituent Effects : The 3-methylindole group in the target compound introduces greater steric bulk and aromaticity compared to smaller substituents like furan (in 2-Chloro-4-(2-furyl)pyrimidine) or fluorophenyl groups. This may enhance binding affinity to hydrophobic pockets in biological targets .
- Core Modifications: Thieno[3,2-d]pyrimidine derivatives (e.g., triazole-substituted analogues) exhibit distinct electronic properties due to the sulfur-containing thieno ring, which may alter metabolic stability or CNS penetration compared to traditional pyrimidines .
Pharmacological Comparison
Evidence from anticonvulsant studies highlights critical differences:
- MES Test Performance: Thieno-pyrimidine derivatives with triazole or imidazole substituents (e.g., compounds 6, 8, and 10 in ) showed dose-dependent protection against maximal electroshock seizures (MES) at 30–300 mg/kg. The 3-methylindole group in the target compound may offer similar or improved efficacy due to enhanced π-π stacking with neuronal ion channels .
- Neurotoxicity: While thieno-pyrimidines exhibited neurotoxicity at higher doses (rotarod test), the safety profile of 2-Chloro-4-(3-methylindol-1-yl)pyrimidine remains uncharacterized in the provided data .
Physicochemical Properties
- Synthetic Utility : The chloro group at C2 allows further functionalization via nucleophilic aromatic substitution, a feature shared with dichloro-pyrimidine analogues (e.g., 2,4-Dichloro-6-(3-fluoro-4-methoxyphenyl)pyrimidine) .
Biological Activity
2-Chloro-4-(3-methylindol-1-yl)pyrimidine is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of 2-Chloro-4-(3-methylindol-1-yl)pyrimidine is C₁₁H₈ClN₃. The compound features a chloro substituent at the 2-position of the pyrimidine ring and a 3-methylindole group at the 4-position. This unique structural arrangement contributes to its diverse biological activities.
The synthesis typically involves a nucleophilic substitution reaction between 2,4-dichloropyrimidine and 3-methylindole, often performed in the presence of a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Anticancer Properties
Recent studies indicate that 2-Chloro-4-(3-methylindol-1-yl)pyrimidine exhibits significant anticancer properties. Its mechanism of action is believed to involve interaction with specific enzymes and receptors, which are crucial for cancer cell proliferation. The indole moiety allows the compound to fit into hydrophobic pockets within proteins, while the pyrimidine ring can form hydrogen bonds with amino acid residues, enhancing its binding affinity.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Its structural characteristics enable it to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of 2-Chloro-4-(3-methylindol-1-yl)pyrimidine is crucial for optimizing its biological activity. Various modifications to the indole and pyrimidine components can significantly affect potency and selectivity against specific targets. For instance, variations in substituents at different positions of the pyrimidine ring have been shown to influence its inhibitory effects on various enzymes involved in disease pathways .
Study on Antimycobacterial Activity
In a recent study focused on pyrimidine derivatives, compounds similar to 2-Chloro-4-(3-methylindol-1-yl)pyrimidine were evaluated for their activity against Mycobacterium tuberculosis. While not directly tested, the structural similarities suggest potential efficacy against this pathogen, highlighting the need for further investigations into its antimycobacterial properties .
Evaluation Against Cancer Cell Lines
A series of experiments were conducted using various cancer cell lines (e.g., MCF-7, A549) to assess the cytotoxic effects of 2-Chloro-4-(3-methylindol-1-yl)pyrimidine. Preliminary results indicated that this compound could inhibit cell growth effectively, suggesting its potential as a lead compound in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
